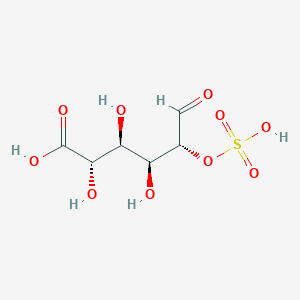

Glucuronate 2-sulfate

Description

Contextualization within Sulfated Glycosaminoglycans and Proteoglycans

Glycosaminoglycans are long, linear polysaccharides composed of repeating disaccharide units. sigmaaldrich.cn These units typically consist of an amino sugar (like N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (such as glucuronic acid or its epimer, iduronic acid). sigmaaldrich.cn With the exception of hyaluronan, GAGs are covalently attached to core proteins to form proteoglycans. nih.gov

The structure of GAGs is further diversified by the addition of sulfate (B86663) groups at various positions on the sugar residues. This sulfation is a complex post-translational modification that occurs in the Golgi apparatus. annualreviews.orgnih.gov Glucuronate 2-sulfate is formed when a sulfate group is added to the C2 position of a glucuronic acid (GlcA) residue within a growing GAG chain. annualreviews.orgpnas.org This reaction is catalyzed by a specific enzyme called uronosyl 2-O-sulfotransferase (2-OST). pnas.orgnih.gov

This compound is found in several types of GAGs, including heparan sulfate (HS) and chondroitin (B13769445) sulfate (CS). wikipedia.orggenome.jp In heparan sulfate, the 2-O-sulfation of glucuronic acid can occur alongside other modifications, such as the epimerization of glucuronic acid to iduronic acid (IdoA) and the N- and 6-O-sulfation of glucosamine (B1671600) residues. nih.gov The presence of a 2-O-sulfate group on either glucuronic or iduronic acid can prevent the reversible epimerization reaction. nih.gov In chondroitin sulfate, the glucuronic acid residue can be sulfated at the C2 position, contributing to the formation of specific CS structures like CS-B and CS-D. annualreviews.org

The degradation of GAGs also involves specific enzymes that recognize sulfation patterns. A specific enzyme, glucuronate-2-sulfatase, is responsible for removing the 2-sulfate groups from glucuronate residues in chondroitin sulfate, heparin, and heparan sulfate during their breakdown. wikipedia.orgglycoforum.gr.jpqmul.ac.uk

Table 1: Glycosaminoglycans Containing this compound

| Glycosaminoglycan | Repeating Disaccharide Unit | Presence of this compound |

| Heparan Sulfate (HS) | α-D-glucosamine and β-D-glucuronic acid or α-L-iduronic acid | Present, though less common than 2-O-sulfated iduronic acid. genome.jpnih.gov |

| Chondroitin Sulfate (CS) | N-acetylgalactosamine and glucuronic acid | Present, contributing to different CS types (e.g., CS-B, CS-D). annualreviews.org |

| Dermatan Sulfate (DS) | N-acetylgalactosamine and L-iduronic acid or D-glucuronic acid | Can contain 2-O-sulfated glucuronic acid residues. annualreviews.org |

Significance of Sulfation Patterns in Glycoconjugate Biology

The specific arrangement of sulfate groups along a GAG chain, often referred to as the "sulfation code," creates a high degree of structural diversity. annualreviews.orgnih.gov This heterogeneity is not random; rather, it generates specific binding sites for a vast array of proteins, thereby modulating their activity and function. nih.govmdpi.com These interactions are crucial for numerous physiological and pathophysiological processes. pnas.org

The sulfation pattern of GAGs, including the presence of this compound, influences:

Cell-cell and cell-matrix interactions: Sulfated GAGs mediate communication between cells and their surrounding environment. annualreviews.org

Growth factor signaling: Many growth factors, such as fibroblast growth factors (FGFs), bind to specific sulfation patterns on heparan sulfate proteoglycans to initiate signaling cascades that regulate cell proliferation, differentiation, and migration. nih.govnih.gov

Inflammation: The sulfation of endothelial heparan sulfate plays a role in regulating the recruitment of inflammatory cells like neutrophils. ashpublications.org

Blood coagulation: Heparin, a highly sulfated form of heparan sulfate, is a well-known anticoagulant that functions by binding to and activating antithrombin. The specific sulfation pattern, including 2-O-sulfation, is critical for this activity. pnas.orgplos.org

Embryonic development: Proper sulfation patterns are essential for normal development. For instance, mice lacking the heparan sulfate 2-O-sulfotransferase (Hs2st) enzyme exhibit severe developmental defects, including kidney agenesis. ashpublications.orgwikipedia.org

The intricate and specific nature of GAG sulfation patterns, including the precise placement of sulfate groups on glucuronic acid residues, underscores the complexity and elegance of glycoconjugate biology. This "sulfation code" provides a layer of biological information that is essential for the proper functioning of multicellular organisms. annualreviews.organnualreviews.org

Table 2: Enzymes Involved in the Metabolism of this compound

| Enzyme | Function | Glycosaminoglycan Substrate(s) |

| Uronosyl 2-O-sulfotransferase (2-OST) | Catalyzes the transfer of a sulfate group to the 2-OH position of glucuronic acid and iduronic acid. pnas.orguniprot.org | Heparan sulfate, Chondroitin sulfate. nih.gov |

| Glucuronate-2-sulfatase | Catalyzes the hydrolysis of the 2-sulfate group from 2-O-sulfo-D-glucuronate residues. wikipedia.orgqmul.ac.uk | Chondroitin sulfate, Heparin, Heparan sulfate. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

98517-62-5 |

|---|---|

Molecular Formula |

C6H10O10S |

Molecular Weight |

274.20 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6S)-3,4,6-trihydroxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O10S/c7-1-2(8)4(16-17(12,13)14)6(11)15-3(1)5(9)10/h1-4,6-8,11H,(H,9,10)(H,12,13,14)/t1-,2-,3-,4+,6+/m1/s1 |

InChI Key |

COJBCAMFZDFGFK-SZXBDDMQSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)OS(=O)(=O)O |

Isomeric SMILES |

[C@H]1([C@H]([C@@H](O[C@@H]([C@H]1OS(=O)(=O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1OS(=O)(=O)O)O)C(=O)O)O)O |

Synonyms |

2-O-sulfated glucuronic acid glucuronate 2-sulfate glucuronic acid 2-sulfate |

Origin of Product |

United States |

Biosynthesis and Enzymology of Glucuronate 2 O Sulfation

Enzymatic Mechanisms of 2-O-Sulfotransferase Activity

The transfer of a sulfate (B86663) group to the 2-O position of a hexuronic acid residue in a growing heparan sulfate chain is catalyzed by heparan sulfate 2-O-sulfotransferase (HS2ST). wikipedia.org This enzyme is a key member of the sulfotransferase family, which facilitates the modification of various molecules by adding a sulfonyl group from a universal donor. nih.govoncotarget.com

Substrate Specificity and Kinetic Parameters of Hexuronic Acid 2-O-Sulfotransferases

Hexuronic acid 2-O-sulfotransferases (HS2STs) exhibit distinct substrate preferences. While they can sulfate both D-glucuronic acid (GlcA) and its epimer, L-iduronic acid (IdoA), studies have shown a significant preference for IdoA. acs.orgresearchgate.net The enzyme's affinity for substrate disaccharide units containing IdoA is approximately five times higher than for those containing GlcA. acs.org The local environment of the target uronic acid is also crucial; the enzyme preferentially acts on residues adjacent to an N-sulfated glucosamine (B1671600) (GlcNS). portlandpress.com In some organisms, such as the tunicate Phallusia nigra, a high content of 2-sulfated β-GlcA has been observed, suggesting that in these cases, the 2-O-sulfotransferase can act efficiently without the prior epimerization of GlcA to IdoA, a step typically required in mammals. mdpi.com

Kinetic studies provide insight into the efficiency of these enzymes. The Michaelis constant (Km), which reflects the enzyme's affinity for a substrate, has been determined for HS2ST with different polysaccharide acceptors.

Table 1: Kinetic Parameters of Mouse Mastocytoma 2-O-Sulfotransferase (2-OST)

| Substrate Acceptor | Km (µM) | Note |

|---|---|---|

| IdoA-containing disaccharide units | ~ 3.7 | Higher affinity |

| GlcA-containing disaccharide units | ~ 19.3 | Lower affinity |

Data sourced from studies on mouse mastocytoma 2-O-sulfotransferase. acs.org

Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) as Sulfate Donor

The universal coenzyme and sulfate donor for all sulfotransferase reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govportlandpress.comwikipedia.org Synthesized in the cell, PAPS provides the "activated" sulfate group that HS2ST transfers to the hydroxyl group of the glucuronic or iduronic acid residue. nih.govtaylorandfrancis.com This enzymatic reaction yields the 2-O-sulfated uronic acid and leaves 3'-phosphoadenosine 5'-phosphate (PAP) as a byproduct. oup.com The availability of PAPS within the Golgi apparatus is a rate-limiting factor for sulfation reactions. taylorandfrancis.com

Interaction of 2-O-Sulfotransferases with Glucuronyl C5-Epimerase

The biosynthesis of heparan sulfate is a highly coordinated process involving multiple enzymes. nih.gov A key partner for HS2ST is the Glucuronyl C5-epimerase (GLCE), the enzyme that converts D-glucuronic acid to L-iduronic acid within the polysaccharide chain. mdpi.com Evidence strongly suggests that HS2ST and GLCE physically associate to form a complex within the Golgi. mdpi.comnih.govpnas.org This interaction is functionally significant; relocating the epimerase to the endoplasmic reticulum also caused a redistribution of the 2-O-sulfotransferase, and epimerase activity was found to be depressed in cells lacking HS2ST. pnas.org This coupling ensures the efficient 2-O-sulfation of the newly formed IdoA residues, allowing for the processive generation of extended, contiguous IdoA2S-containing domains. nih.govresearchgate.net When the enzymes are uncoupled, these modifications are introduced more randomly. nih.gov

Regioselectivity of Glucuronate 2-O-Sulfation in Heparan Sulfate Biosynthesis

The precise placement of sulfate groups, or regioselectivity, is a hallmark of heparan sulfate biosynthesis and is critical for its biological specificity. google.com HS2ST specifically targets the C2 hydroxyl group of uronic acid residues. pnas.org This specificity is governed by the three-dimensional structure of the enzyme's active site, which creates a binding pocket that accommodates the polysaccharide chain and positions the target hydroxyl group for catalysis. While the enzyme can sulfate both GlcA and IdoA, there is a pronounced preference for IdoA. researchgate.netnih.gov Even in substrate mixtures with a vast excess of GlcA, HS2ST almost exclusively sulfates the IdoA residues. nih.gov However, when HS2ST is complexed with the C5-epimerase, its capacity to sulfate GlcA residues is significantly enhanced, highlighting the regulatory role of enzyme complex formation. nih.gov

Chemoenzymatic and Chemical Synthesis Approaches for Glucuronate 2-O-Sulfated Oligosaccharides

The inherent heterogeneity of heparan sulfate isolated from natural sources makes it challenging to study the specific functions of defined sulfation patterns. rsc.org To overcome this, chemoenzymatic and purely chemical synthesis strategies have been developed to produce structurally homogeneous HS oligosaccharides, including those containing glucuronate 2-sulfate. rsc.orgnih.govresearchgate.net

Controlled Synthesis Strategies for Specific Sulfation Patterns

Chemoenzymatic synthesis provides an effective and increasingly utilized approach. rsc.org This method combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. Typically, a backbone oligosaccharide is assembled using chemical methods or bacterial enzymes. core.ac.uk This precursor is then sequentially modified using a panel of recombinant human HS biosynthetic enzymes, including HS2ST, to install sulfate groups at desired positions. rsc.orgnih.gov This strategy allows for the production of libraries of HS oligosaccharides with precisely defined sulfation patterns, including the less common GlcA2S moiety. nih.govnih.gov

Chemical synthesis offers complete control over the molecular architecture, though it can be more complex. These methods rely on an array of orthogonal protecting groups that mask certain hydroxyl groups while leaving others available for sulfation. google.comdiva-portal.org By carefully planning the protecting group strategy for the monosaccharide building blocks, specific hydroxyls, such as the 2-O position of glucuronic acid, can be selectively deprotected and sulfated to achieve a desired, defined sulfation pattern in the final oligosaccharide. diva-portal.orgcardiff.ac.uk

Preparation of Glucuronate 2-Sulfated Disaccharide and Oligosaccharide Substrates

The low natural abundance of this compound makes its isolation from biological sources for research purposes difficult and inefficient. nih.gov To overcome this challenge and to enable detailed structure-function studies, scientists have developed robust methods for preparing structurally defined disaccharide and oligosaccharide substrates containing GlcA2S. nih.govnih.gov A prominent and effective method is the chemoenzymatic approach. nih.gov

This strategy combines the precision of enzymatic reactions with the scalability of chemical synthesis. The process generally begins with a simple, commercially available starting material, which is then elongated and modified in a series of controlled steps.

A typical chemoenzymatic synthesis involves:

Initiation : The synthesis starts with a simple acceptor molecule, such as 1-O-(para-nitrophenyl) glucuronide (GlcA-pnp). nih.govoup.comcore.ac.uk The p-nitrophenyl group facilitates easy detection and purification of intermediates. core.ac.uk

Enzymatic Elongation : The acceptor is elongated by the sequential addition of sugar units using recombinant glycosyltransferases and the appropriate activated sugar donors (e.g., UDP-GlcNTFA and UDP-GlcA) to build an oligosaccharide of a specific length. nih.govcore.ac.uk

Epimerization and Sulfation : The crucial step involves treating the oligosaccharide intermediate with a mixture of two enzymes: C5-epimerase and heparan sulfate 2-O-sulfotransferase (HS2ST). nih.govoup.com This reaction yields a mixture of products, primarily the IdoA2S-containing oligosaccharide and a smaller amount (around 10%) of the desired GlcA2S-containing oligosaccharide. nih.govresearchgate.netoup.com

Purification and Modification : The GlcA2S-containing oligosaccharide is separated from the mixture using techniques like anion-exchange high-performance liquid chromatography (HPLC). oup.com The purified intermediate can then undergo further enzymatic modifications, such as N-sulfation or 6-O-sulfation, to produce a panel of well-defined, homogeneous oligosaccharides. nih.govoup.com

Table 1: Example of a Chemoenzymatic Synthesis Pathway for a GlcA2S-Containing Hexasaccharide

| Step | Description | Key Reagents/Enzymes | Intermediate/Product | Purity |

|---|---|---|---|---|

| 1. Initiation & Elongation | A monosaccharide acceptor is enzymatically elongated to form a hexasaccharide backbone. | GlcA-pnp, PmHS2, UDP-GlcNTFA, UDP-GlcA | GlcNTFA-GlcA-GlcNS-GlcA-GlcNS-GlcA-pnp | Intermediate |

| 2. Epimerization & 2-O-Sulfation | The hexasaccharide is treated with a mixture of enzymes to introduce 2-O-sulfate groups. | C5-epimerase, 2-O-sulfotransferase (2OST) | Mixture of GlcA2S- and IdoA2S-intermediates | 10% GlcA2S |

| 3. Purification | The GlcA2S-containing intermediate is isolated from the reaction mixture. | Anion-Exchange HPLC | Purified GlcA2S-intermediate | >93% |

| 4. Further Modification | The purified intermediate is further modified (e.g., N-sulfation, 6-O-sulfation). | Specific sulfotransferases | Final GlcA2S-containing hexasaccharide constructs | High |

Data synthesized from research findings. nih.govoup.com

In addition to chemoenzymatic methods, purely chemical syntheses are used, particularly for preparing smaller disaccharide substrates. These approaches rely on a complex series of protection and deprotection steps to mask reactive groups, allowing for the regioselective installation of a sulfate group at the C-2 position of the glucuronic acid residue. nih.govacs.org

Catabolism and Enzymology of Glucuronate 2 O Desulfation

Identification and Characterization of Glucuronate-2-Sulfatase (Arylsulfatase K/GDS)

For many years, the enzyme responsible for cleaving the 2-O-sulfate group from glucuronate residues in glycosaminoglycans was a missing piece in the puzzle of lysosomal degradation pathways. nih.gov While the existence of such an enzymatic activity was demonstrated in the 1980s from preparations from human fibroblasts, the specific enzyme remained elusive. nih.govescholarship.org Later research led to the definitive identification of Arylsulfatase K (ARSK) as the long-sought glucuronate-2-sulfatase. nih.govnih.gov

This identification was confirmed through studies using synthetic disaccharide substrates that mimic the natural structures found in GAGs. nih.govresearchgate.net Researchers demonstrated that recombinant human ARSK could effectively remove the sulfate (B86663) group from these specific substrates. researchgate.netportlandpress.com Based on its function, it was proposed that ARSK be renamed Glucuronate-2-sulfatase (GDS), drawing a parallel to the well-known Iduronate-2-sulfatase (IDS). nih.govescholarship.org

Further characterization revealed that ARSK/GDS possesses all the typical features of a lysosomal enzyme. It is localized to the lysosome, contains mannose 6-phosphate (a targeting signal for lysosomal enzymes), and exhibits optimal activity at an acidic pH, which is characteristic of the lysosomal environment. nih.govescholarship.org The enzyme is a member of the sulfatase family, which shares a unique post-translational modification where a specific cysteine residue at the active site is converted to Cα-formylglycine (FGly). uniprot.org This modification is essential for catalytic activity. uniprot.org

Substrate Specificity for 2-O-Sulfo-D-Glucuronate Residues

Glucuronate-2-sulfatase exhibits a high degree of specificity for its target substrate. Its primary function is to catalyze the hydrolysis of the 2-sulfate ester bond from 2-O-sulfo-D-glucuronate residues located at the non-reducing end of GAG chains like heparan sulfate and chondroitin (B13769445) sulfate. uniprot.orgwikipedia.orguniprot.org

The specificity of GDS has been rigorously tested using synthetic disaccharide substrates. Studies have employed compounds such as glucuronate-2-O-sulfate-N-acetylglucosamine (G2A0) and glucuronate-2-O-sulfate-N-sulfoglucosamine (G2S0), which are structurally identical to units found in heparan sulfate and chondroitin sulfate/dermatan sulfate. researchgate.netportlandpress.com Recombinant human GDS (rhARSK) was shown to be active against these substrates, confirming its role as a glucuronate-2-sulfatase. researchgate.netportlandpress.com

| Substrate | Description | Enzyme Activity |

| Glucuronate-2-O-sulfate-N-acetylglucosamine (G2A0) | A synthetic disaccharide mimicking a structure in heparan sulfate and chondroitin sulfate. | Acted upon by Glucuronate-2-sulfatase (GDS/ARSK). researchgate.netportlandpress.com |

| Glucuronate-2-O-sulfate-N-sulfoglucosamine (G2S0) | A synthetic disaccharide mimicking a structure in heparan sulfate. | Acted upon by Glucuronate-2-sulfatase (GDS/ARSK). researchgate.netportlandpress.com |

Distinction from Iduronate-2-Sulfatase Activity

A critical aspect of GDS characterization is its distinction from another lysosomal sulfatase, Iduronate-2-sulfatase (IDS). While both enzymes act on 2-O-sulfated uronic acids, their substrate specificities are mutually exclusive. GDS selectively acts on 2-sulfoglucuronate residues. nih.govnih.gov In contrast, IDS, the deficiency of which causes Mucopolysaccharidosis type II (Hunter syndrome), specifically removes the 2-O-sulfate group from L-iduronate residues. nih.govnih.govresearchgate.net

This strict substrate specificity was demonstrated in comparative experiments. GDS (ARSK) shows no activity towards synthetic disaccharides containing 2-sulfoiduronate. nih.govnih.gov Conversely, IDS is unable to desulfate substrates containing 2-sulfoglucuronate. nih.govnih.govportlandpress.com This ensures that the correct sulfate group is removed from the appropriate sugar residue during the stepwise degradation of GAGs.

| Enzyme | Substrate | Activity |

| Glucuronate-2-sulfatase (GDS/ARSK) | 2-O-sulfo-D-glucuronate | Active nih.govnih.gov |

| 2-O-sulfo-L-iduronate | Inactive nih.govnih.gov | |

| Iduronate-2-sulfatase (IDS) | 2-O-sulfo-D-glucuronate | Inactive nih.govnih.gov |

| 2-O-sulfo-L-iduronate | Active nih.govnih.gov |

Mechanism of Hydrolysis of the 2-Sulfate Group by Glucuronate-2-Sulfatase

The hydrolysis of the sulfate ester by GDS follows a mechanism common to the sulfatase family of enzymes. This process is dependent on a unique catalytic residue, Cα-formylglycine (FGly), which is generated through a post-translational modification of a cysteine residue within the enzyme's active site. uniprot.org This modification is crucial for the catalytic activity of all known sulfatases. core.ac.uk

The catalytic cycle involves the FGly residue in its hydrated, gem-diol form. This hydrated aldehyde acts as the nucleophile. The reaction proceeds through a sulfated enzyme intermediate. One of the hydroxyl groups of the hydrated FGly attacks the sulfur atom of the substrate's sulfate group. This is followed by the cleavage of the O-S bond, releasing the desulfated glucuronate product. The sulfate group is temporarily covalently bound to the enzyme. Finally, the enzyme is regenerated through hydrolysis, releasing the sulfate ion and returning the FGly residue to its hydrated state, ready for another catalytic cycle. The enzyme's active site also binds a calcium ion (Ca2+), which is believed to be essential for structuring the active site and facilitating catalysis. uniprot.orguniprot.org

Role of Glucuronate-2-Sulfatase in Lysosomal Glycosaminoglycan Degradation Pathways

Glucuronate-2-sulfatase is an essential exoenzyme in the lysosomal catabolism of GAGs. nih.govnih.gov The degradation of these complex polysaccharides is a sequential process that occurs from the non-reducing end of the chain. nih.govresearchgate.net For the degradation to proceed, specific sulfatases must first remove sulfate groups before the corresponding glycosidases can cleave the sugar units. glycoforum.gr.jp

GDS is required for the breakdown of GAGs that contain 2-O-sulfated glucuronic acid residues, namely certain structures within heparan sulfate and chondroitin sulfate. wikipedia.orgportlandpress.com The action of GDS is a prerequisite for the subsequent action of the exoglycosidase β-glucuronidase, which cleaves the terminal glucuronic acid residue from the GAG chain. glycoforum.gr.jpmdpi.com If GDS is absent or deficient, the degradation process halts at this point, leading to the accumulation of GAG fragments with a terminal 2-sulfoglucuronate residue in the lysosomes. nih.govescholarship.org This accumulation is the hallmark of a group of genetic disorders known as mucopolysaccharidoses (MPS). portlandpress.comportlandpress.com

Degradation of Chondroitin Sulfate

Chondroitin sulfate chains are polymers of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. These chains can be sulfated at various positions. When a chondroitin sulfate chain terminates with a 2-O-sulfated glucuronic acid residue at its non-reducing end, GDS must act first. wikipedia.orgglycoforum.gr.jp It hydrolyzes the 2-O-sulfate group, yielding a terminal, non-sulfated glucuronic acid. glycoforum.gr.jp This newly exposed glucuronic acid can then be removed by the enzyme β-glucuronidase. glycoforum.gr.jp This process exposes the next sugar in the chain, allowing for further degradation by other specific exoenzymes. The inactivation of GDS has been shown to cause the accumulation of chondroitin sulfate metabolites, underscoring its crucial role in this pathway. portlandpress.com

Degradation of Heparan Sulfate

Heparan sulfate is a structurally complex GAG with a backbone of alternating glucosamine (B1671600) and uronic acid (either glucuronic or iduronic acid) residues. The degradation of heparan sulfate is particularly intricate, requiring the coordinated action of at least nine different lysosomal enzymes. portlandpress.com GDS is one of the five sulfatases involved in this pathway. core.ac.ukportlandpress.com

Its role is to remove the 2-O-sulfate group from a terminal D-glucuronic acid residue. core.ac.ukmdpi.com Similar to its function in chondroitin sulfate degradation, this desulfation step is essential for the subsequent removal of the glucuronic acid sugar by β-glucuronidase. glycoforum.gr.jpmdpi.com The identification of GDS/ARSK filled the last remaining gap in identifying all the necessary enzymes for the complete lysosomal breakdown of heparan sulfate. nih.govescholarship.org

Degradation of Dermatan Sulfate

Dermatan sulfate is a complex glycosaminoglycan composed of repeating disaccharide units. These units consist of N-acetylgalactosamine (GalNAc) linked to an uronic acid, which can be either L-iduronic acid (IdoA) or its C5-epimer, D-glucuronic acid (GlcA). hmdb.ca The degradation of dermatan sulfate is an orderly, stepwise process that occurs within lysosomes, proceeding from the non-reducing end of the polymer. hmdb.caglycoforum.gr.jp This catabolic pathway requires the sequential action of several exohydrolases.

The process is initiated by the cleavage of terminal sugar residues. If the terminal residue is an unsulfated IdoA, the enzyme α-L-iduronidase removes it. oup.com However, if this IdoA residue is sulfated at the 2-O position, iduronate-2-sulfatase must first act to remove the sulfate group before α-L-iduronidase can proceed. glycoforum.gr.jp Similarly, terminal GalNAc residues, which are often sulfated at the 4-O position, are acted upon by N-acetylgalactosamine-4-sulfatase prior to their removal by β-hexosaminidase. hmdb.ca

While IdoA is the predominant uronic acid in dermatan sulfate, GlcA residues are also present. hmdb.ca When a 2-O-sulfated D-glucuronate (Glucuronate 2-sulfate) residue is exposed at the non-reducing end of a dermatan sulfate fragment, its degradation is contingent on the action of Glucuronate-2-sulfatase (Arylsulfatase K). glycoforum.gr.jpnih.gov This enzyme specifically hydrolyzes the 2-O-sulfate group. glycoforum.gr.jp Only after this desulfation event can the enzyme β-glucuronidase cleave the now unsulfated terminal glucuronate residue, allowing the degradation process to continue. glycoforum.gr.jpdovepress.com The inability to remove this specific sulfate group halts the entire degradation cascade for that particular chain.

Enzymes in Dermatan Sulfate Degradation

| Enzyme | Substrate Residue | Action |

|---|---|---|

| α-L-iduronidase | L-iduronic acid (IdoA) | Removes terminal IdoA |

| Iduronate-2-sulfatase | 2-O-sulfated IdoA | Removes 2-O-sulfate group |

| Glucuronate-2-sulfatase (ARSK) | 2-O-sulfated D-glucuronic acid | Removes 2-O-sulfate group |

| β-glucuronidase | D-glucuronic acid (GlcA) | Removes terminal GlcA |

| β-hexosaminidase | N-acetylgalactosamine (GalNAc) | Removes terminal GalNAc |

| N-acetylgalactosamine-4-sulfatase | 4-O-sulfated GalNAc | Removes 4-O-sulfate group |

Biochemical Implications of Glucuronate-2-Sulfatase Deficiency in Glycosaminoglycan Accumulation

A deficiency in the lysosomal enzyme Glucuronate-2-sulfatase (ARSK) impairs the degradation of glycosaminoglycans containing 2-O-sulfated glucuronate residues, specifically heparan sulfate and dermatan sulfate. nih.govportlandpress.com This enzymatic defect disrupts the normal catabolic pathway, leading to the intralysosomal accumulation of partially degraded GAG fragments. oup.comresearchgate.net Such lysosomal storage disorders are collectively known as mucopolysaccharidoses (MPS). researchgate.netresearchgate.net

The biochemical hallmark of Glucuronate-2-sulfatase deficiency is the accumulation of GAG metabolites that are characterized by a terminal 2-O-sulfated D-glucuronate moiety at their non-reducing end. portlandpress.comresearchgate.net Because the removal of this sulfate group is a prerequisite for the subsequent action of β-glucuronidase, the degradation pathway is effectively blocked at this step. glycoforum.gr.jpdovepress.com Consequently, these specific GAG fragments build up within the lysosomes of various cells and tissues.

Research using knockout mouse models (Arsk-deficient) has been instrumental in elucidating the pathological consequences of this deficiency. These studies demonstrated a complete lack of glucuronate desulfation activity and a resultant moderate, organ-specific accumulation of heparan sulfate and chondroitin/dermatan sulfate. nih.govportlandpress.comresearchgate.net This accumulation was observed in the liver, kidney, and spleen, and also within the central nervous system. researchgate.netportlandpress.com The phenotype in these mouse models was described as a mild form of MPS, which has been designated MPS type IIB. researchgate.net

In humans, biallelic mutations in the ARSK gene have been identified as the cause of a novel subtype of mucopolysaccharidosis, classified as MPS X. bmj.com Affected individuals exhibit clinical features characteristic of MPS, including short stature, coarse facial features, and skeletal abnormalities (dysostosis multiplex). bmj.com Analysis of patient urine has shown a mild elevation in dermatan sulfate levels. bmj.com The core biochemical defect remains the same: the inability to remove 2-O-sulfate groups from glucuronate, leading to the lysosomal storage of GAGs and the resulting clinical pathology. bmj.com

Summary of Findings in Glucuronate-2-Sulfatase (ARSK) Deficiency

| Finding | Details | Source Model |

|---|---|---|

| Enzymatic Defect | Absence of Glucuronate-2-sulfatase activity | Mouse, Human bmj.comresearchgate.net |

| Accumulated Substrates | Heparan sulfate and Dermatan/Chondroitin sulfate fragments with terminal 2-O-sulfated glucuronate | Mouse, Human bmj.comportlandpress.comresearchgate.net |

| Affected Organs (Mouse Model) | Liver, Kidney, Spleen, Central Nervous System | Mouse nih.govresearchgate.netportlandpress.com |

| Resulting Disorder | Mucopolysaccharidosis (MPS) | Mouse, Human bmj.comresearchgate.net |

| Designation | MPS Type IIB (in mouse model), MPS X (in humans) | Mouse, Human bmj.comresearchgate.net |

Biological Roles of Glucuronate 2 Sulfation in Complex Biomolecules

Glucuronate 2-Sulfation in Heparan Sulfate (B86663) Microheterogeneity and Function

Heparan sulfate (HS) is a linear polysaccharide found on the surface of virtually all animal cells and within the extracellular matrix (ECM), typically attached to core proteins to form heparan sulfate proteoglycans (HSPGs). wikipedia.org The enzyme heparan sulfate 2-O-sulfotransferase (HS2ST) catalyzes the transfer of a sulfate group to the 2-hydroxyl position of uronic acids within the growing HS chain. pnas.orgpnas.orgnih.gov While HS2ST shows a significant preference for iduronic acid (IdoA), it also sulfates glucuronic acid (GlcA), giving rise to GlcA2S residues. nih.govacs.org This modification, though relatively rare in many mammalian tissues, contributes significantly to the structural and functional microheterogeneity of HS. nih.gov Notably, higher levels of GlcA2S have been identified in specific tissues, such as the human cerebral cortex, and in HS isolated from certain organisms like the tunicate Phallusia nigra, which contains a high proportion of 2-sulfated β-glucuronic acid. oup.comnih.govmdpi.com

Influence on Heparan Sulfate-Protein Interactions

The specific sulfation pattern of HS chains dictates their ability to bind to a vast repertoire of proteins, including growth factors, chemokines, enzymes, and ECM components. royalsocietypublishing.orgscielo.bruml.edu The presence and position of 2-O-sulfate groups are critical determinants of this binding specificity. scielo.brredalyc.org The inclusion of GlcA2S creates unique binding sites that are distinct from those formed by its more common epimer, IdoA2S.

A clear example of this specificity is seen in the interaction with antithrombin, the primary inhibitor of blood coagulation proteases. The high-affinity binding of antithrombin to heparin/HS requires a specific pentasaccharide sequence containing a critical IdoA2S residue. oup.com Chemoenzymatic synthesis of HS hexasaccharides has demonstrated that replacing this IdoA2S with GlcA2S completely abrogates binding to antithrombin, confirming that the presence of IdoA2S is essential for anticoagulant activity and that GlcA2S cannot substitute for it in this context. nih.gov

Conversely, the presence of GlcA2S can mediate other crucial interactions. A unique HS isolated from the tunicate P. nigra, which is notably enriched in GlcA2S, was found to be a potent inhibitor of P-selectin-mediated binding of human colon adenocarcinoma cells. nih.govmdpi.com This same HS was almost completely inactive as an anticoagulant, highlighting that the structural requirements for inhibiting coagulation versus cancer cell adhesion are distinct and that GlcA2S-rich domains can confer potent biological activity. nih.govmdpi.com

| Uronic Acid Moiety | Interacting Protein | Binding Outcome | Reference |

|---|---|---|---|

| Glucuronate 2-sulfate (GlcA2S) | P-selectin | Potent inhibition of cancer cell binding | nih.govmdpi.com |

| This compound (GlcA2S) | Antithrombin | No binding observed | nih.gov |

| Iduronate 2-sulfate (IdoA2S) | Antithrombin | High-affinity binding, essential for anticoagulant activity | nih.govoup.com |

| Iduronate 2-sulfate (IdoA2S) | Fibroblast Growth Factor 2 (FGF-2) | Required for binding | nih.gov |

Contribution to Cell Signaling Modulation via Heparan Sulfate Proteoglycans

HSPGs are critical regulators of developmental and homeostatic cell signaling, acting as co-receptors for numerous signaling molecules, including Wnt, Fibroblast Growth Factors (FGFs), and Hedgehog proteins. wikipedia.orgbiologists.com By binding to both the ligand and its signaling receptor, HSPGs facilitate the formation of productive signaling complexes at the cell surface. The sulfation pattern of the HS chains is paramount for these functions. redalyc.org

The importance of 2-O-sulfation, which includes the formation of GlcA2S, is underscored by genetic studies. In zebrafish, reducing the function of 2-O-sulfotransferase (2-OST) disrupts the Wnt signaling pathway, leading to decreased cell adhesion, altered cell cycle regulation, and ultimately, embryonic lethality. biologists.com These findings indicate that 2-O-sulfation on HSPGs is essential for Wnt-dependent processes during vertebrate development. biologists.com

Glucuronate 2-Sulfation in Chondroitin (B13769445) Sulfate and Dermatan Sulfate Structure-Activity Relationships

Chondroitin sulfate (CS) and dermatan sulfate (DS) are key glycosaminoglycans of the extracellular matrix, particularly abundant in cartilage, skin, and blood vessels. uvigo.eswikipedia.orgdovepress.com CS is composed of repeating disaccharide units of GlcA and N-acetylgalactosamine (GalNAc). wikipedia.orgfrontiersin.org In DS, a portion of the GlcA residues are enzymatically converted to their C-5 epimer, IdoA. wikipedia.orgfrontiersin.org The subsequent sulfation of these chains, including at the C-2 position of uronic acids, generates enormous structural and functional diversity. frontiersin.orgfrontiersin.org The enzyme uronyl 2-sulfotransferase (UST) catalyzes this 2-O-sulfation, showing activity toward both GlcA in CS and IdoA in DS, though it has a preference for IdoA. uniprot.orgresearchgate.netmdpi.com The resulting GlcA2S-containing structures are implicated in specific biological activities. nih.gov

Impact on Protein Ligand Binding Affinities

The specific sulfation patterns of CS and DS chains create distinct binding sites for a host of protein ligands, thereby regulating their activity. nih.govfrontiersin.org The presence of 2-O-sulfation on the uronic acid is a key feature in many of these interactions.

Research has shown that the 2-O-sulfate group on GlcA is a significant factor in binding affinity for certain proteins. In studies analyzing the interaction with Fibroblast Growth Factor-2 (FGF-2), a CS variant containing 2-O-sulfated GlcA showed much higher affinity than a variant with 3-O-sulfation. mdpi.com This underscores the relevance of the 2-O-sulfated position in creating a productive binding interface for this growth factor. mdpi.com

The context of surrounding sulfation is also critical. The UST enzyme, which creates the GlcA2S modification, shows a strong preference for GlcA residues located within a specific sequence: -GalNAc(4SO₄)-GlcA-GalNAc(6SO₄)-. nih.gov This suggests that the enzyme acts in a coordinated fashion with other sulfotransferases to build highly sulfated domains with specific functions. These domains, often referred to as CS-D or CS-E type structures, are known to interact with various heparin-binding growth factors and are important for promoting neurite outgrowth. sigmaaldrich.cn For example, soluble DS can activate FGF-2 and FGF-7, initiating cellular proliferation. sigmaaldrich.cn While the minimal DS structure for activating FGF-2 is an octasaccharide, the precise sulfation pattern, including 2-O-sulfation, fine-tunes this interaction. sigmaaldrich.cn

| Glycosaminoglycan | Key Sulfation Motif | Interacting Protein | Biological Implication | Reference |

|---|---|---|---|---|

| Chondroitin Sulfate | GlcA 2-O-sulfate | Fibroblast Growth Factor-2 (FGF-2) | Higher binding affinity compared to other sulfation patterns | mdpi.com |

| Dermatan Sulfate | IdoA 2-O-sulfate | Hepatocyte Growth Factor/Scatter Factor (HGF/SF) | Contributes to growth factor binding | oup.com |

| Dermatan Sulfate | Specific oligosaccharide structures | Fibroblast Growth Factor-7 (FGF-7) | Activation of cellular proliferation | sigmaaldrich.cn |

| Chondroitin Sulfate | -GalNAc(4SO₄)-GlcA(2SO₄)-GalNAc(6SO₄)- | Various Heparin-Binding Growth Factors | Neurite outgrowth, cell signaling | nih.govsigmaaldrich.cn |

Modulation of Extracellular Matrix Assembly and Remodeling

Proteoglycans bearing CS and DS chains are fundamental structural components of the ECM, where they form a hydrated, gel-like substance that resists compressive forces. uvigo.eswikipedia.org Beyond this structural role, they actively participate in the assembly and remodeling of the matrix by interacting with other ECM macromolecules, such as fibrillar collagens and fibronectin. uvigo.esnih.gov The sulfation patterns of the CS/DS chains are critical for mediating these interactions. plos.org

The highly negative charge conferred by sulfate groups, including the 2-O-sulfate on glucuronic acid, influences the conformation of the GAG chain and its ability to bind water and cations, which is essential for the mechanical properties of tissues like cartilage. uvigo.es Furthermore, these sulfated chains can directly bind to proteins like transglutaminase 2, an enzyme involved in the cross-linking of ECM proteins during processes like wound healing and fibrosis. plos.org Studies have shown that DS chains are good binding partners for transglutaminase 2 and can regulate its location and activity within the ECM. plos.org

The degradation of these complex molecules is also tightly regulated. The existence of a specific lysosomal enzyme, arylsulfatase K (also known as glucuronate-2-sulfatase), which selectively removes the 2-O-sulfate group from glucuronate residues in both HS and DS, points to the physiological importance of this modification and the need for its controlled turnover during ECM remodeling. nih.govglycoforum.gr.jp Defects in the enzymes that synthesize or modify CS and DS chains, including the various sulfotransferases, can lead to severe human genetic disorders affecting connective tissues, highlighting the indispensable role of correct GAG sulfation in ECM assembly and homeostasis. frontiersin.orgfrontiersin.orgmdpi.com

Advanced Analytical and Research Methodologies for Glucuronate 2 Sulfate Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Glucuronate 2-Sulfated Oligosaccharides

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of complex carbohydrates like glucuronate 2-sulfated oligosaccharides. nih.gov It provides atomic-level information that is often unattainable by other analytical methods. nih.gov The development of ultra-high-field NMR has been particularly beneficial for overcoming challenges associated with spectral dispersion and resonance overlap in these repetitive molecules. nih.gov

1D and 2D NMR Techniques for Chemical Shift Assignment

The initial step in NMR analysis involves the assignment of all proton (¹H) and carbon (¹³C) chemical shifts within the oligosaccharide. emerypharma.com One-dimensional (1D) ¹H NMR spectra provide initial information on the anomeric protons and other non-overlapping signals. researchgate.net However, due to the high degree of signal overlap in complex oligosaccharides, two-dimensional (2D) NMR experiments are essential for complete assignment. nih.govresearchgate.net

Common 2D NMR techniques employed for this purpose include:

Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, typically those within the same sugar residue. nih.govresearchgate.net

Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system (a single sugar residue). nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms. nih.govnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the linkages between sugar residues. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close in proximity, providing information on the glycosidic linkages and the three-dimensional structure. researchgate.net

Through the combined application of these techniques, researchers can unambiguously assign the chemical shifts of each monosaccharide unit, including the glucuronate 2-sulfate moiety, and determine the sequence of the oligosaccharide. nih.govnih.gov For instance, the signals from the anomeric protons of GlcNS units are typically found around 5.6 ppm, while those from GlcA/GlcA2S are located around 4.6 ppm in the ¹H NMR spectrum. researchgate.net

Table 1: Representative ¹H and ¹³C Chemical Shift Assignments for a this compound (GlcA2S) Containing Hexasaccharide

| Residue | H1/C1 | H2/C2 | H3/C3 | H4/C4 | H5/C5 | H6/C6 |

|---|---|---|---|---|---|---|

| →4)GlcNS(α1→ | 5.42/99.8 | 3.28/61.5 | 3.68/72.3 | 3.78/80.1 | 4.12/72.9 | 3.85, 3.75/69.2 |

| →4)GlcA2S(β1→ | 4.75/103.2 | 3.65/79.8 | 3.82/74.1 | 3.95/81.5 | 4.25/76.4 | - |

Note: Chemical shifts are reported in ppm and are illustrative, based on published data. Actual values may vary depending on the specific oligosaccharide structure and experimental conditions.

Conformational Analysis of Glucuronate 2-Sulfated Moieties

Beyond primary structure determination, NMR spectroscopy is a powerful tool for investigating the three-dimensional conformation of glucuronate 2-sulfated moieties in solution. The conformation of the pyranose ring is critical for its biological activity and interactions with proteins. While standard D-glucuronic acid typically adopts a ⁴C₁ chair conformation, sulfation can significantly alter this. nih.gov

Studies have shown that the presence of sulfate (B86663) groups can lead to distortions in the pyranoside ring. nih.gov For instance, detailed conformational analysis of a persulfated glucuronic acid derivative using Nuclear Overhauser Effect (NOE) data indicated that the conformational equilibrium is not a simple inversion between ⁴C₁ and ¹C₄ chairs. Instead, it involves significant contributions from skew-boat conformers, such as ᴼS₂ and ³S₁. nih.gov This highlights that sulfation makes the pyranose ring more flexible. researchgate.net In contrast, other research suggests that the GlcA2S residue is more structurally rigid compared to the 2-O-sulfated iduronic acid (IdoA2S) residue. nih.gov These conformational insights are crucial for understanding how this compound-containing glycans are recognized by and interact with their biological partners.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis of Glucuronate 2-Sulfated Glycans

Mass spectrometry (MS) has become a cornerstone for the analysis of glycosaminoglycans (GAGs) due to its high sensitivity and ability to provide detailed structural information. scispace.com When coupled with liquid chromatography (LC), LC-MS/MS offers a powerful platform for both the qualitative characterization and quantitative measurement of glucuronate 2-sulfated glycans in complex biological mixtures. nih.gov

For successful analysis, GAG polymers are typically first depolymerized into smaller oligosaccharides or disaccharides using specific enzymes like heparinases or chondroitinases. microbialcell.com These resulting fragments can then be analyzed. LC-MS/MS methods are particularly useful for separating isomeric structures and quantifying their abundance. nih.govbiorxiv.org Techniques like reversed-phase ion-pairing chromatography and porous graphitized carbon chromatography are often employed for separation. nih.gov

In the mass spectrometer, soft ionization techniques such as electrospray ionization (ESI) are preferred as they minimize the fragmentation of labile sulfate groups. microbialcell.com Tandem mass spectrometry (MS/MS) is then used to fragment the selected ions, generating product ions that provide information on the sequence and location of sulfate groups. nih.govmdpi.com For example, the presence of specific cross-ring fragment ions can help distinguish between different sulfation positions on the sugar ring. mdpi.commdpi.com The development of advanced fragmentation techniques like negative electron transfer dissociation (NETD) has further improved the ability to confidently elucidate the structures of highly sulfated isomers. nih.gov

Table 2: Common Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantitative and qualitative analysis of GAG-derived disaccharides/oligosaccharides from biological samples. nih.govbmj.com | High sensitivity, specificity, and ability to separate isomers. nih.govnih.gov |

| MALDI-TOF-MS | Rapid analysis of GAG disaccharides. mdpi.com | High throughput and simple data analysis (mainly singly-charged ions). mdpi.com |

| Gated-TIMS-NETD MS/MS | Separation and structural elucidation of highly sulfated GAG isomers. nih.gov | High mobility resolution, preservation of labile sulfate groups, and detailed fragmentation for isomer differentiation. nih.gov |

Enzyme Activity Assays for Glucuronate 2-Sulfatase and Sulfotransferases

Enzyme activity assays are fundamental for studying the metabolism of this compound, specifically the enzymes responsible for its addition (sulfotransferases) and removal (sulfatases). These assays are crucial for identifying enzyme deficiencies in diseases like mucopolysaccharidoses and for characterizing the function of newly discovered enzymes. portlandpress.comportlandpress.com

The enzyme responsible for removing the 2-O-sulfate group from glucuronate residues is glucuronate-2-sulfatase (G2S), also known as arylsulfatase K (ARSK). researchgate.netnih.gov Assays to measure its activity have been developed using synthetic disaccharide substrates that mimic the natural structures found in heparan sulfate and chondroitin (B13769445) sulfate. portlandpress.comresearchgate.net A common substrate is the disaccharide 2-sulfoglucuronate-N-acetylglucosamine (G2A0). bmj.com In a typical assay, this substrate, often labeled with a fluorescent tag like 2-aminoacridone (B130535) (AMAC), is incubated with a protein homogenate from cells or tissues. bmj.comportlandpress.com The reaction products are then separated and quantified using techniques like C18-reversed-phase chromatography, with detection by UV absorbance. bmj.com A lack of product formation indicates a deficiency in glucuronate-2-sulfatase activity. bmj.comportlandpress.com

Conversely, sulfotransferases are the enzymes that catalyze the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the glucuronic acid residue. nih.gov Assays for sulfotransferase activity can be performed using various methods, including radiometric assays with ³⁵S-labeled PAPS. nih.govresearchgate.net In this approach, a suitable acceptor substrate (e.g., an unsulfated oligosaccharide) is incubated with the enzyme and radiolabeled PAPS. The resulting radiolabeled product is then separated from the unreacted PAPS and quantified, often by capturing it on a membrane followed by scintillation counting. nih.gov Other non-radiometric methods, such as coupled-enzyme assays that produce a colorimetric or fluorescent signal, have also been developed. nih.gov

Biochemical Binding Assays for Glucuronate 2-Sulfated Glycans with Protein Targets

The biological functions of this compound are mediated through its interaction with a variety of proteins, including growth factors, enzymes, and cell surface receptors. nih.gov Biochemical binding assays are essential for identifying these protein partners and quantifying the affinity and specificity of these interactions.

A range of techniques can be employed to study the binding of glucuronate 2-sulfated glycans to proteins. These include:

Affinity Chromatography: A protein of interest is immobilized on a column, and a mixture of glycans is passed through. Glycans that bind to the protein are retained and can be subsequently eluted and analyzed.

Surface Plasmon Resonance (SPR): This is a powerful, real-time, label-free method for quantifying binding kinetics. In a typical setup, a protein is immobilized on a sensor chip, and solutions containing the glucuronate 2-sulfated glycan are flowed over the surface. scispace.com The binding interaction causes a change in the refractive index at the surface, which is detected and used to determine association and dissociation rate constants, and ultimately the binding affinity (Kᴅ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (affinity, enthalpy, and entropy) in a single experiment.

Glycan Microarrays: This high-throughput technique involves immobilizing a library of different glycans, including those with this compound, onto a slide. The array is then incubated with a fluorescently labeled protein to identify which glycans it binds to.

Research has shown that the specific sulfation pattern of a glycan, including the presence of this compound, is critical for its protein binding properties. For example, studies on the binding of heparin-like molecules to antithrombin have demonstrated that specific sulfated sequences are required for high-affinity interaction. nih.gov However, it has also been noted that a single this compound residue may only confer moderate binding affinity, and that high-affinity interactions often rely on longer chains of sulfated GAGs. acs.org For instance, a chemoenzymatically synthesized hexasaccharide containing GlcA2S was found not to bind to antithrombin, confirming the critical role of the more common IdoA2S residue for this particular interaction. nih.gov These assays are vital for dissecting the structure-activity relationships that govern the biological roles of glucuronate 2-sulfated glycans. nih.govbiorxiv.org

Comparative and Evolutionary Biochemistry of Glucuronate 2 Sulfation

Variations in Glucuronate 2-Sulfation Patterns Across Different Organisms

The occurrence and abundance of Glucuronate 2-sulfate within GAG chains, particularly heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS)/dermatan sulfate (DS), are not uniform throughout the animal kingdom. In vertebrates, especially mammals, GlcA2S is generally a minor component of GAGs. For instance, in most naturally occurring heparan sulfate from mammalian sources, GlcA2S constitutes less than 5% of the total monosaccharides. pnas.org However, elevated levels have been noted in specific tissues, such as the human cerebral cortex, suggesting specialized functions in these contexts. al-edu.com

In contrast, many invertebrates, particularly marine organisms, exhibit a significantly higher prevalence of GlcA2S. This suggests that the biosynthetic pathways and the functional importance of this specific sulfation pattern have diverged considerably between vertebrate and invertebrate lineages. nih.gov A striking example is the tunicate Phallusia nigra, where GlcA2S accounts for approximately one-third of the total hexuronic acid units in its heparan sulfate, a proportion dramatically higher than that observed in mammals. nih.gov Similarly, studies on the brittlestar Amphiura filiformis have revealed exceptionally high proportions of di- and trisulfated CS/DS disaccharides, with a significant contribution from 2-O-sulfated units. oup.com The presence of GlcA2S has also been documented in the glycosaminoglycans of various other invertebrates, including mollusks and other echinoderms, as well as in some fish species. tandfonline.comnih.govresearchgate.net This widespread occurrence in marine invertebrates may reflect adaptations to their specific physiological and environmental demands. glycoforum.gr.jpfrontiersin.org

The table below summarizes the observed variations in the relative abundance of this compound in the glycosaminoglycans of selected organisms, highlighting the contrast between vertebrate and invertebrate species.

Table 1: Variation in the Abundance of this compound (GlcA2S) Across Different Organisms

| Phylum/Class | Species | Tissue/GAG Type | Relative Abundance of GlcA2S | Reference(s) |

|---|---|---|---|---|

| Vertebrata | ||||

| Mammalia | Homo sapiens (Human) | Most tissues (Heparan Sulfate) | < 5% of total saccharides | pnas.org |

| Mammalia | Homo sapiens (Human) | Cerebral Cortex (Heparan Sulfate) | Higher than in other organs | al-edu.com |

| Chondrichthyes | Galeus melastomus (Blackmouth catshark) | Cartilage (Chondroitin Sulfate) | ~15-16% of disaccharides are GlcA2S-GalNAc6S | nih.gov |

| Actinopterygii | Various Flounder species | Various tissues (Heparan Sulfate) | Detected as HS-2S disaccharide | researchgate.net |

| Invertebrata | ||||

| Chordata (Tunicata) | Phallusia nigra (Ascidian) | Internal organs (Heparan Sulfate) | ~33% of total hexuronic acids | nih.gov |

| Echinodermata | Amphiura filiformis (Brittlestar) | Arms (Chondroitin/Dermatan Sulfate) | High proportion of di- and tri-sulfated units including 2-O-sulfation | oup.com |

| Mollusca | Nodipecten nodosus (Bivalve) | Not specified (Heparan Sulfate) | Contains 2-O-sulfated GlcA | tandfonline.com |

| Mollusca | Scapharca inaequivalvis (Clam) | Body (Dermatan Sulfate) | Contains IdoA(2-O-sulfate)-GalNAc(4-O-sulfate) units | tandfonline.com |

Evolutionary Divergence of Glucuronate 2-Sulfotransferase and Sulfatase Activities

The observed variations in GlcA2S patterns are a direct reflection of the evolutionary divergence of the enzymes that catalyze its formation and removal: glucuronate 2-O-sulfotransferases (a specific type of heparan sulfate sulfotransferase) and glucuronate-2-sulfatases.

Glucuronate 2-O-Sulfotransferase (HS2ST): The enzyme responsible for adding the sulfate group to the 2-position of glucuronic acid in heparan sulfate is a 2-O-sulfotransferase (HS2ST). In vertebrates, a single gene for this enzyme has been identified. jci.org This enzyme shows a strong preference for sulfating iduronic acid (IdoA) over glucuronic acid (GlcA). researchgate.netnih.gov This substrate preference is a key reason for the low abundance of GlcA2S in mammals, as the epimerization of GlcA to IdoA typically precedes 2-O-sulfation. researchgate.net However, the high levels of GlcA2S in invertebrates like the tunicate Phallusia nigra suggest that their HS2ST may not require the prior action of a C5-epimerase, or that the substrate specificity of the enzyme itself is different from its vertebrate counterparts. nih.gov Studies involving site-directed mutagenesis of chicken 2-O-sulfotransferase have shown that it is possible to alter its substrate specificity, redirecting it to favor GlcA over IdoA. pnas.org This demonstrates that relatively minor changes in the enzyme's active site can lead to significant shifts in the resulting GAG structure, providing a molecular basis for the evolutionary divergence observed.

Glucuronate-2-Sulfatase (GDS/ARSK): The enzyme that removes the 2-sulfate group from glucuronic acid residues is glucuronate-2-sulfatase. In vertebrates, this activity is carried out by Arylsulfatase K (ARSK), which is now also referred to as Glucuronate-2-sulfatase (GDS). researchgate.netportlandpress.com ARSK is a lysosomal enzyme essential for the degradation of heparan sulfate and chondroitin/dermatan sulfate. researchgate.netnih.gov Phylogenetic analyses show that vertebrate ARSK sequences are highly conserved, sharing 60-82% identity among themselves, which underscores a conserved function throughout vertebrate evolution. researchgate.netwalshmedicalmedia.com However, ARSK shares less than 27% sequence identity with other human sulfatase family members, indicating it is a distinct form. researchgate.net The evolutionary history of ARSK suggests it diverged from an ancestral invertebrate gene, likely the SUL1 gene found in organisms like C. elegans. researchgate.net The divergence between vertebrate ARSK and invertebrate sulfatases is also evident at the functional level. For example, human ARSK specifically hydrolyzes the 2-O-sulfate group from glucuronate but not from iduronate, highlighting its precise substrate specificity. researchgate.net The broader sulfatase family has undergone significant diversification, particularly in marine bacteria, which possess a wide array of sulfatases to degrade the complex sulfated polysaccharides found in their environment. frontiersin.orgnih.gov

The following table provides a comparative overview of the key enzymes involved in glucuronate 2-sulfation, summarizing their evolutionary divergence.

Table 2: Evolutionary Divergence of Enzymes Involved in Glucuronate 2-Sulfation

| Enzyme | Organism Group | Gene(s) | Key Evolutionary/Biochemical Features | Reference(s) |

|---|---|---|---|---|

| Glucuronate 2-O-Sulfotransferase | Vertebrates (e.g., Human, Chicken) | HS2ST (single gene) | Strong preference for IdoA over GlcA as a substrate. 2-O-sulfation typically follows C5-epimerization of GlcA to IdoA. | researchgate.netjci.orgnih.gov |

| Invertebrates (e.g., Tunicates) | Likely HS2ST ortholog | Implied lower stringency or different substrate preference, allowing for significant GlcA 2-O-sulfation without prior epimerization. | nih.govresearchgate.net | |

| Glucuronate-2-Sulfatase | Vertebrates (e.g., Human) | ARSK (GDS) | Highly conserved among vertebrates (60-82% sequence identity). Functions as the specific lysosomal glucuronate-2-sulfatase. | researchgate.netwalshmedicalmedia.com |

| Invertebrates (e.g., C. elegans) | SUL1 (ancestral gene) | Represents an ancestral line from which vertebrate ARSK likely diverged. | researchgate.net |

Future Research Avenues in Glucuronate 2 Sulfate Chemistry and Biology

Elucidating Precise Biological Roles of Glucuronate 2-Sulfation within Specific Glycosaminoglycan Domains

The sulfation patterns of GAGs, often referred to as the "sulfation code," are critical for their diverse biological functions, including cell signaling, growth factor regulation, and cell adhesion. annualreviews.orgnih.gov While the 2-O-sulfation of the epimeric iduronic acid (IdoA) is more common and has been extensively studied, the role of glucuronate 2-sulfation is less clear. researchgate.netresearchgate.net Future research should focus on deciphering the specific functions of GlcA-2S within defined GAG domains.

A significant challenge lies in the structural heterogeneity of GAGs, which makes it difficult to isolate and study specific sulfation motifs. nih.govpnas.org The development of novel analytical techniques and the synthesis of defined GAG oligosaccharides will be instrumental in addressing this challenge. researchgate.net For instance, a heparan sulfate (B86663) isolated from the tunicate Phallusia nigra has been shown to contain a high proportion of 2-sulfated β-glucuronic acid, offering a unique model to study its function. mdpi.com

Key research questions to be addressed include:

Does this specific sulfation pattern create unique binding sites for proteins that differ from those interacting with 2-O-sulfated iduronic acid? nih.gov

What is the role of glucuronate 2-sulfation in specific physiological and pathological processes, such as development, cancer, and inflammation? nih.govnih.gov

Advanced Computational Modeling and Simulation of Glucuronate 2-Sulfated Glycan-Protein Interactions

Computational modeling has emerged as a powerful tool to complement experimental studies of GAG-protein interactions. nih.govnih.gov However, modeling these interactions is inherently challenging due to the flexibility of GAG chains and their high negative charge density. pnas.org Future efforts in this area should focus on developing more accurate and robust computational methods specifically tailored for glucuronate 2-sulfated glycans.

The development of force fields, such as GLYCAM, that include parameters for sulfated GAGs is a crucial step forward. uga.edu Advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these complexes. nih.govacs.org These simulations can help predict the binding poses of GAGs to proteins and identify the key amino acid residues involved in the interaction. pnas.orgresearchgate.net

Future research in this area should aim to:

Develop and validate force fields that accurately represent the conformational preferences and electrostatic properties of glucuronate 2-sulfate.

Employ advanced simulation techniques, such as replica exchange molecular dynamics, to thoroughly sample the conformational space of glucuronate 2-sulfated GAGs and their protein complexes. researchgate.net

Integrate computational predictions with experimental data from techniques like X-ray crystallography and NMR spectroscopy to build accurate models of these interactions. nih.govsigmaaldrich.com

Investigation of Novel Enzymes Modifying Glucuronate 2-Sulfation

The sulfation of GAGs is a complex enzymatic process involving sulfotransferases and sulfatases. annualreviews.orgrsc.org While the enzyme responsible for 2-O-sulfation of both glucuronic and iduronic acid, heparan sulfate 2-O-sulfotransferase (HS2ST), has been identified, the factors that regulate its substrate specificity are not fully understood. researchgate.netsigmaaldrich.com Furthermore, the existence of other, yet to be discovered, enzymes that specifically modify glucuronate 2-sulfation cannot be ruled out.

Recent studies have identified Arylsulfatase K as the lysosomal glucuronate-2-sulfatase (GDS), the enzyme responsible for removing the 2-O-sulfate group from glucuronate residues during GAG degradation. nih.govresearchgate.net This discovery opens up new avenues for investigating the turnover of this specific sulfation mark and its potential role in regulating GAG function.

Future research directions include:

Characterizing the substrate specificity and regulatory mechanisms of known sulfotransferases and sulfatases involved in glucuronate 2-sulfation. researchgate.netnih.gov

Searching for novel enzymes that may add or remove the 2-sulfate group from glucuronic acid in a context-dependent manner.

Investigating the expression and activity of these enzymes in different tissues and disease states to understand how glucuronate 2-sulfation is regulated. frontiersin.org

Development of Integrated Omics Approaches for Glycosaminoglycan Sulfation Profiling

The field of "glycomics," the comprehensive study of the entire complement of sugars in an organism, is rapidly advancing. researchgate.net However, the analysis of GAGs, particularly their sulfation patterns, remains a significant analytical challenge. gu.se The development of integrated "omics" approaches that combine glycomics with proteomics and transcriptomics is essential for a holistic understanding of GAG sulfation. researchgate.net

Mass spectrometry-based techniques are pivotal for GAG analysis, allowing for the determination of disaccharide composition and sulfation patterns. gu.seccamp.res.inresearchgate.net Combining these methods with liquid chromatography and capillary electrophoresis enhances the separation and quantification of different GAG species. ccamp.res.in

Future research in this area should focus on:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying glucuronate 2-sulfate in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with targeted metabolomic workflows. This approach allows precise identification and quantification of sulfated metabolites like this compound in complex matrices (e.g., serum, urine). Calibration standards should include isotopically labeled internal controls to correct for matrix effects . For enzyme activity assays, fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) can measure sulfatase activity against this compound residues .

Q. How does this compound participate in the pentose and glucuronate interconversions pathway, and what are its functional implications?

- Methodological Answer : this compound is a substrate for sulfatases (EC 3.1.6.18) that hydrolyze sulfate groups during glycosaminoglycan (GAG) catabolism. To study its role, combine pathway enrichment analysis (e.g., KEGG or MetaboAnalyst) with transcriptomic data to identify co-regulated genes (e.g., UDP-glucuronosyltransferases). In plant studies, RNA-seq validated DEGs (differentially expressed genes) linked to cell wall metabolism, such as polygalacturonases, highlight its role in structural integrity .

Q. What are the standard protocols for isolating this compound-containing polysaccharides (e.g., heparin or chondroitin sulfate) for structural analysis?

- Methodological Answer : Use enzymatic digestion with heparinases or chondroitinases to cleave specific sulfated residues, followed by size-exclusion chromatography for fractionation. Structural validation requires nuclear magnetic resonance (NMR) to confirm sulfation patterns and tandem MS for sequencing .

Advanced Research Questions

Q. How can conflicting data on the in vivo versus in vitro activity of this compound-modifying enzymes be resolved?

- Methodological Answer : Discrepancies often arise from differences in substrate specificity (e.g., EC 3.1.6.18 acts on this compound but not iduronate 2-sulfate). Address this by:

- Conducting comparative assays with purified isozymes under physiological pH and temperature.

- Using isotopic tracers (e.g., ³⁵S-labeled substrates) to track sulfate transfer in vivo .

- Validating findings with knockout models or CRISPR-Cas9-edited cell lines to isolate enzyme contributions .

Q. What experimental designs are optimal for studying this compound’s role in metabolic diseases like cardiovascular disorders?

- Methodological Answer : Leverage longitudinal cohort studies with paired metabolomic and clinical data. For example, NMR-based urinary metabolomics identified glucuronate as a biomarker for cardiovascular risk stratification. To dissect mechanisms, use siRNA knockdown of sulfotransferases in endothelial cells and monitor changes in GAG sulfation and vascular permeability .

Q. How can multi-omics approaches elucidate the regulatory networks linking this compound to disease pathways?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted MS) datasets. Bioinformatics tools like Ingenuity Pathway Analysis (IPA) can map this compound-associated metabolites (e.g., D-glucuronic acid) to upstream regulators (e.g., UGT1A1) and downstream pathways (e.g., gluconeogenesis). Validate hypotheses using in vivo models with pathway-specific inhibitors .

Q. What strategies mitigate variability in this compound measurements across different analytical platforms?

- Methodological Answer : Standardize pre-analytical steps (e.g., sample collection in EDTA tubes, immediate freezing at -80°C). Cross-validate results using orthogonal methods:

- LC-MS for quantification.

- Enzymatic assays (e.g., sulfatase activity kits) for functional validation.

- Inter-laboratory reproducibility studies with shared reference materials .

Methodological Notes for Data Contradictions

- Example : Studies on ascorbic acid 2-sulfate’s hypocholesterolemic effects initially suggested sulfate transfer to cholesterol. However, follow-up experiments showed reduced fecal excretion of exogenous cholesterol in rats, contradicting prior claims. To resolve this, researchers re-evaluated isotopic labeling protocols and controlled for endogenous sulfate pools, highlighting the importance of distinguishing exogenous vs. endogenous metabolite pools .

Tools & Resources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.